8-Methylquinazoline
Overview
Description
8-Methylquinazoline is an organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinazoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with formic acid can yield dihydroquinazoline, which can then be oxidized to form quinazoline derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the rapid formation of quinazoline derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes.
Chemical Reactions Analysis
Types of Reactions
8-Methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various functionalized quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic compounds.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents targeting specific receptors and enzymes involved in disease pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways related to cancer . The binding of these compounds to the active site of the enzyme can block its activity, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 8-Methylquinazoline, with a similar bicyclic structure but without the methyl group.
2-Aminoquinazoline: A derivative with an amino group at the 2-position, known for its biological activities.
4-Chloroquinazoline: A derivative with a chlorine atom at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
8-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASWOGQJXWOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617818 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7557-03-1 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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